N-hydroxy-4-[[(2R)-3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide
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Overview
Description
The compound identified as “PMID19111466C7d” is a small molecular drug known for its potential therapeutic applications. It is also referred to by its synonyms GTPL7056 and BDBM50255914
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of PMID19111466C7d involves a series of chemical reactions that are carefully controlled to ensure the purity and efficacy of the final product. The synthetic routes typically involve the use of organic solvents and catalysts to facilitate the reactions. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired yield and purity.
Industrial Production Methods: In industrial settings, the production of PMID19111466C7d is scaled up to meet the demand for research and therapeutic applications. The industrial production methods involve the use of large-scale reactors and advanced purification techniques to ensure the consistency and quality of the compound. The process is designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: PMID19111466C7d undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure of the compound to enhance its properties or to synthesize derivatives with improved efficacy.
Common Reagents and Conditions: The common reagents used in the reactions involving PMID19111466C7d include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are carefully selected to achieve the desired outcome. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of reducing agents like sodium borohydride.
Major Products Formed: The major products formed from the reactions involving PMID19111466C7d depend on the specific reaction conditions and reagents used These products can include various derivatives of the compound with modified chemical structures and enhanced properties
Scientific Research Applications
PMID19111466C7d has a wide range of scientific research applications, making it a valuable compound in various fields. In chemistry, it is used as a building block for synthesizing complex molecules and studying reaction mechanisms. In biology, it is employed in the study of cellular processes and molecular interactions. In medicine, it has potential therapeutic applications for treating various diseases and conditions. Additionally, in industry, it is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PMID19111466C7d involves its interaction with specific molecular targets and pathways within the body. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to changes in cellular processes and physiological responses. The molecular targets and pathways involved in the mechanism of action of PMID19111466C7d are currently under investigation, with ongoing research aimed at elucidating the precise mechanisms by which the compound exerts its effects .
Comparison with Similar Compounds
Similar Compounds: PMID19111466C7d can be compared with other similar compounds to highlight its uniqueness and potential advantages. Some of the similar compounds include GTPL7056 and BDBM50255914 . These compounds share structural similarities with PMID19111466C7d but may differ in their chemical properties and biological activities.
Uniqueness: The uniqueness of PMID19111466C7d lies in its specific chemical structure and the resulting properties that make it suitable for various applications Its ability to undergo a wide range of chemical reactions and its potential therapeutic applications set it apart from other similar compounds
Properties
Molecular Formula |
C21H19N3O3S |
---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-hydroxy-4-[[(2R)-3-oxo-2-(thiophen-2-ylmethyl)-2,4-dihydroquinoxalin-1-yl]methyl]benzamide |
InChI |
InChI=1S/C21H19N3O3S/c25-20(23-27)15-9-7-14(8-10-15)13-24-18-6-2-1-5-17(18)22-21(26)19(24)12-16-4-3-11-28-16/h1-11,19,27H,12-13H2,(H,22,26)(H,23,25)/t19-/m1/s1 |
InChI Key |
HBEDNENASUYMPO-LJQANCHMSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=O)[C@H](N2CC3=CC=C(C=C3)C(=O)NO)CC4=CC=CS4 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(N2CC3=CC=C(C=C3)C(=O)NO)CC4=CC=CS4 |
Origin of Product |
United States |
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